2-Chloro-4-(2-formylphenyl)benzoic acid
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Overview
Description
2-Chloro-4-(2-formylphenyl)benzoic acid is an organic compound with the molecular formula C14H9ClO3 and a molecular weight of 260.68 g/mol . It is also known by its IUPAC name, 3-chloro-2’-formyl [1,1’-biphenyl]-4-carboxylic acid . This compound is characterized by the presence of a chloro group, a formyl group, and a carboxylic acid group attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-formylphenyl)benzoic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 2-chlorotoluene, followed by oxidation . The reaction typically employs a Lewis acid catalyst such as aluminum chloride (AlCl3) and an acylating agent like acetyl chloride. The resulting product is then oxidized using an oxidizing agent such as potassium permanganate (KMnO4) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Friedel-Crafts acylation and oxidation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-formylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 2-Chloro-4-(2-carboxyphenyl)benzoic acid
Reduction: 2-Chloro-4-(2-hydroxyphenyl)benzoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Chloro-4-(2-formylphenyl)benzoic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-formylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions. These interactions can lead to the formation of various derivatives with different biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(4-formylphenyl)benzoic acid: Similar structure with the formyl group in a different position.
2-Chloro-4-fluorobenzoic acid: Contains a fluorine atom instead of a formyl group.
2-Chloro-4,5-difluorobenzoic acid: Contains two fluorine atoms in place of the formyl group.
Uniqueness
The presence of both a chloro and a formyl group on the biphenyl structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-chloro-4-(2-formylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-13-7-9(5-6-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-8H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBKSOMVEFJZES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688855 |
Source
|
Record name | 3-Chloro-2'-formyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-85-7 |
Source
|
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3-chloro-2′-formyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261970-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2'-formyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30688855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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